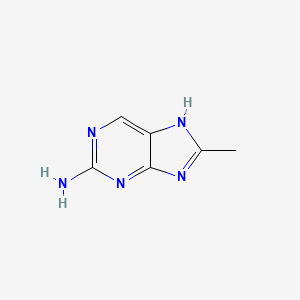![molecular formula C5H10N2O2 B11922771 6,9-Dioxa-1,3-diazaspiro[4.4]nonane CAS No. 260053-40-5](/img/structure/B11922771.png)
6,9-Dioxa-1,3-diazaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dioxa-1,3-diazaspiro[44]nonane is a heterocyclic compound characterized by a spiro structure containing both oxygen and nitrogen atoms This compound is notable for its unique ring system, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane typically involves the cyclization of O-acylated hydroxyamides. The reaction conditions often require an excess of reagents to ensure the formation of the target molecule. For instance, the use of O-acylated α-hydroxyamides in the presence of suitable catalysts and solvents can lead to the formation of the spiro compound through a double cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,9-Dioxa-1,3-diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The spiro structure allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6,9-Dioxa-1,3-diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane involves its interaction with molecular targets through its spiro structure. The oxygen and nitrogen atoms in the ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiro compound with oxygen atoms in the ring system.
1,3-Dioxane: Another heterocyclic compound with a six-membered ring containing oxygen atoms.
1,3-Dithiane: A sulfur-containing analog with a similar ring structure.
Uniqueness
6,9-Dioxa-1,3-diazaspiro[4.4]nonane is unique due to the presence of both oxygen and nitrogen atoms in its spiro ring system. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
260053-40-5 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
1,4-dioxa-6,8-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C5H10N2O2/c1-2-9-5(8-1)3-6-4-7-5/h6-7H,1-4H2 |
InChI Key |
XAOKAKAMHXTJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CNCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




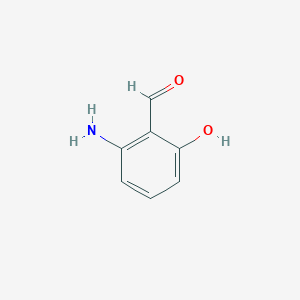
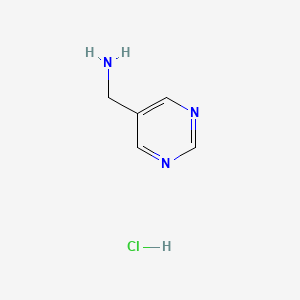
![1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922731.png)
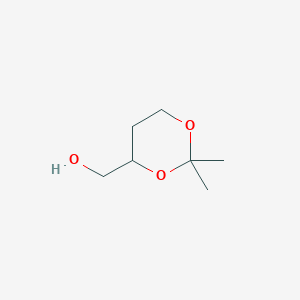


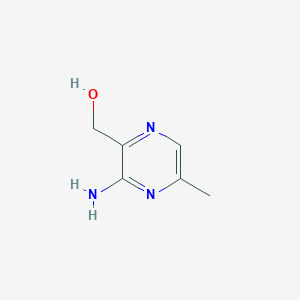
![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
![3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11922763.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)
